molecular formula C11H12O B6154926 2-(4-ethynylphenyl)propan-2-ol CAS No. 66106-97-6

2-(4-ethynylphenyl)propan-2-ol

Cat. No.: B6154926
CAS No.: 66106-97-6
M. Wt: 160.2
InChI Key:
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Description

2-(4-Ethynylphenyl)propan-2-ol is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)propan-2-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of 4-ethynylbenzaldehyde using sodium borohydride in methanol, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent and purification techniques may vary based on the desired purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-ethynylbenzaldehyde or 4-ethynylacetophenone.

    Reduction: 2-(4-ethynylphenyl)propan-1-ol.

    Substitution: Halogenated derivatives like 2-(4-bromoethynylphenyl)propan-2-ol.

Scientific Research Applications

2-(4-Ethynylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)propan-2-ol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile in coupling reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The ethynyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(4-ethoxyphenyl)propan-2-ol
  • 2-(4-methoxyphenyl)propan-2-ol
  • 2-(4-ethynylphenyl)ethanol

Comparison: 2-(4-ethynylphenyl)propan-2-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethynylphenyl)propan-2-ol involves the addition of an ethynyl group to a phenyl ring, followed by the addition of a propan-2-ol group to the resulting compound.", "Starting Materials": [ "4-bromoacetophenone", "sodium ethynide", "propan-2-ol", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium", "iodine" ], "Reaction": [ "Step 1: Preparation of 4-ethynylphenyl ketone by Sonogashira coupling reaction", "4-bromoacetophenone is reacted with sodium ethynide in the presence of palladium catalyst to form 4-ethynylphenyl ketone.", "Step 2: Reduction of 4-ethynylphenyl ketone to 4-ethynylacetophenone", "4-ethynylphenyl ketone is reduced using magnesium and iodine to form 4-ethynylacetophenone.", "Step 3: Addition of propan-2-ol to 4-ethynylacetophenone", "4-ethynylacetophenone is reacted with propan-2-ol in the presence of sodium hydroxide to form 2-(4-ethynylphenyl)propan-2-ol.", "Step 4: Purification of 2-(4-ethynylphenyl)propan-2-ol", "The crude product is purified by washing with hydrochloric acid and sodium sulfate." ] }

CAS No.

66106-97-6

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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